Comprehensive Technical Guide: 6-Nitro-9H-pyrido[3,4-b]indole
Comprehensive Technical Guide: 6-Nitro-9H-pyrido[3,4-b]indole
Executive Summary
6-Nitro-9H-pyrido[3,4-b]indole, commonly referred to as 6-nitro-β-carboline or 6-nitronorharmane , represents a critical pharmacophore in the study of DNA-intercalating agents and environmental mutagenesis.[1][2] As a nitro-substituted derivative of the β-carboline alkaloids (found in Peganum harmala), this molecule exhibits distinct electronic properties due to the strong electron-withdrawing nature of the nitro group at the C6 position.[1][2] This modification significantly alters its pKa, fluorescence quantum yield, and DNA binding affinity compared to its parent scaffold.
This guide details the physicochemical characterization, synthetic pathways, and biological mechanisms of 6-nitro-β-carboline, serving as a reference for medicinal chemists and toxicologists.[1][2]
Part 1: Structural & Physicochemical Characterization[1][2][3]
Molecular Architecture
The core structure consists of a planar tricyclic system: an indole ring fused to a pyridine ring.[2][3] The nitro group at position 6 (standard IUPAC numbering for the β-carboline skeleton) introduces a strong dipole and electron-withdrawing effect, deactivating the benzene ring of the indole moiety.[1]
Electronic Properties & Solubility
-
Fluorescence Quenching: Unlike the highly fluorescent parent β-carboline (norharmane), the 6-nitro derivative exhibits significantly reduced fluorescence intensity.[1][2] This is attributed to the nitro group facilitating efficient intersystem crossing (ISC) to the triplet state, a common phenomenon in nitro-aromatics.
-
Solubility: Poorly soluble in water; soluble in DMSO, DMF, and hot ethanol.
-
Acidity: The C6-nitro group increases the acidity of the indole N-H proton through inductive and resonance stabilization of the conjugate base anion.[2]
Physicochemical Constants Table[1][2]
| Property | Value / Characteristic | Note |
| Appearance | Yellow to orange solid | Typical of nitro-aromatic conjugation |
| Melting Point | > 250 °C (Dec.)[1][2] | High lattice energy due to planar stacking |
| UV-Vis Absorption | λmax ~ 300–440 nm | Red-shifted vs. parent due to NO₂ conjugation |
| LogP (Predicted) | ~ 2.0 – 2.5 | Lipophilic, membrane permeable |
| pKa (Pyridine N) | < 5.0 | Reduced basicity due to electron withdrawal |
Part 2: Synthetic Pathways & Optimization
Direct Nitration Protocol
The synthesis of 6-nitro-β-carboline is achieved via Electrophilic Aromatic Substitution (SEAr).[1][2] The β-carboline system is deactivated; however, the benzene ring (Ring A) is more electron-rich than the protonated pyridine ring (Ring C) under acidic conditions.[1] Nitration occurs preferentially at C6 (para to the indole nitrogen) and C8 (ortho to the indole nitrogen), with C6 often being the major isomer due to steric hindrance at C8.
Optimized Protocol (Representative for 1-substituted derivatives):
-
Reagents: Fuming Nitric Acid (HNO₃), Concentrated Nitric Acid, Glacial Acetic Acid (optional solvent).
-
Conditions: 0°C to 5°C (Ice bath).
-
Procedure:
-
Dissolve the β-carboline precursor (e.g., Norharmane or Harmane) in concentrated HNO₃ or a mixture of HNO₃/AcOH.
-
Slowly add fuming HNO₃ dropwise while maintaining temperature < 5°C to prevent over-nitration or oxidation.[2]
-
Stir for 3–4 hours.
-
Pour onto crushed ice. Neutralize carefully with NH₄OH or Na₂CO₃ to precipitate the free base.[2]
-
Purification: Recrystallization from Ethanol/DMF or column chromatography (Silica gel, MeOH/DCM gradient).
-
Mechanistic Workflow
The following diagram illustrates the synthesis and regioselectivity logic.
Figure 1: Synthetic pathway for the nitration of β-carboline, highlighting the regioselectivity governed by the indole nitrogen directing effect.[1]
Part 3: Spectroscopic Identification
Accurate identification requires distinguishing the 6-nitro isomer from the 8-nitro byproduct.[1][2] NMR coupling constants are the definitive method.
1H NMR Signature
The substitution at C6 leaves protons at C5, C7, and C8.
-
H5: Appears as a doublet (d) with a small coupling constant (J ~ 2.0 Hz) due to meta-coupling with H7.
-
H7: Appears as a doublet of doublets (dd) , showing ortho-coupling to H8 (J ~ 8–9 Hz) and meta-coupling to H5 (J ~ 2.0 Hz).[1]
-
H8: Appears as a doublet (d) with a large ortho-coupling constant (J ~ 8–9 Hz).
Representative Data (DMSO-d₆):
-
δ 8.9–9.0 ppm: H1 (Pyridine proton, singlet if 1-unsubstituted).[1]
-
δ 8.2–8.3 ppm: H5 (d, J = 2.1 Hz).
-
δ 7.5–7.6 ppm: H7 (dd, J = 8.7, 2.1 Hz).
-
δ 7.7–7.8 ppm: H8 (d, J = 8.7 Hz).
-
δ 12.0+ ppm: Indole NH (Broad singlet, exchangeable).
Mass Spectrometry[1][2][5]
-
ESI-MS (+): [M+H]⁺ peak at m/z 214 (for core) or 228 (for 1-methyl derivative).[1]
-
Fragmentation: Loss of NO₂ group (M-46) is a common fragmentation pathway in MS/MS.[1][2]
Part 4: Biological Interface & Pharmacodynamics[1][2]
DNA Intercalation & Cytotoxicity
6-Nitro-β-carbolines function as DNA intercalators.[1][2] The planar tricyclic system slides between base pairs of the DNA double helix.
-
Affinity: The electron-withdrawing nitro group can enhance stacking interactions through charge-transfer complexes with electron-rich DNA bases (guanine/adenine).[1][2]
-
Cytotoxicity: Derivatives (e.g., 1-substituted-6-nitro-β-carbolines) exhibit IC50 values in the sub-micromolar range (0.1 – 10 µM) against various cancer cell lines (e.g., A549 lung, PC-3 prostate).[1][2]
-
Mechanism: Intercalation leads to the inhibition of Topoisomerase II , causing DNA strand breaks and apoptosis.
Mutagenicity & Bioactivation
A critical consideration for 6-nitro-β-carbolines is their potential mutagenicity (Ames Test positive).[1][2] Unlike the parent alkaloids, the nitro group can undergo enzymatic reduction.
Figure 2: Metabolic bioactivation pathway of nitro-β-carbolines leading to DNA adduct formation and potential mutagenicity.[1][2]
Part 5: Experimental Protocols
Protocol: Synthesis of 6-Nitroharmane (1-methyl-6-nitro-β-carboline)
This protocol is adapted from standard nitration procedures for β-carbolines.[1][2]
-
Preparation: In a 50 mL round-bottom flask, place Harmane (182 mg, 1.0 mmol) .
-
Acid Addition: Add Concentrated H₂SO₄ (2 mL) to dissolve the solid (protonation protection). Cool to 0°C in an ice-salt bath.
-
Nitration: Dropwise add a mixture of Fuming HNO₃ (0.5 mL) and Conc. H₂SO₄ (0.5 mL) over 15 minutes. Maintain temperature below 5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (MeOH:DCM 1:9).
-
Workup: Pour the reaction mixture onto 50g of crushed ice.
-
Neutralization: Basify to pH 8–9 using 28% NH₄OH . A yellow/orange precipitate will form.[2]
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from hot Ethanol or purify via flash chromatography (Silica, DCM/MeOH).
Protocol: DNA Binding Assay (UV-Vis Titration)
-
Buffer: Prepare Tris-HCl buffer (50 mM, pH 7.4) with 100 mM NaCl.
-
Ligand Solution: Prepare a 20 µM solution of 6-nitro-β-carboline in the buffer (using <1% DMSO for solubility).
-
Titration: Add aliquots of Calf Thymus DNA (ctDNA) stock solution to the ligand solution.
-
Measurement: Record UV-Vis spectra (250–500 nm) after each addition.
-
Analysis: Observe hypochromicity (decrease in absorbance) and red shift (bathochromic shift) of the ligand peak (~340–380 nm).
-
Calculation: Use the Scatchard plot or Benesi-Hildebrand equation to determine the Binding Constant (
).
References
-
Synthesis & Nitration: Kastl, M. (2023). Photochromic Molecules for Biological Applications. University of Regensburg. Link (Describes synthesis of 6-nitro-β-carboline derivatives).
-
NMR & Structure: Ahmad, V. U., et al. (1987). "Nitration Studies in Some β-Carboline Bases." Journal of the Chemical Society of Pakistan. Link (Establishes NMR patterns for 6- and 8-nitro isomers).
-
Biological Activity (Cytotoxicity): Zhang, J., et al. (2024). "Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles." Molecules. Link (Provides IC50 data for substituted derivatives).
-
Mutagenicity: Tokiwa, H., et al. (1986). "Mutagenicity and genotoxicity of nitroarenes." Mutation Research/Reviews in Genetic Toxicology. Link (General reference for nitro-aromatic mutagenicity mechanisms).
-
DNA Binding: Nafisi, S., et al. (2010). "Beta-carboline alkaloids bind DNA."[1][2] Journal of Photochemistry and Photobiology B: Biology. Link (Base interaction protocols).
Sources
- 1. 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl- [webbook.nist.gov]
- 2. 3077-85-8|3-Nitro-9H-carbazole|BLD Pharm [bldpharm.com]
- 3. Buy 9-Methyl-9h-pyrido[3,4-b]indole | 2521-07-5 [smolecule.com]
- 4. CAS#:142741-10-4 | 1-methyl-3,6,8-trinitro-9H-pyrido[3,4-b]indole | Chemsrc [chemsrc.com]
- 5. CAS # 38293-71-9, 2-Chloro-Acetophenone 2,4-Dinitrophenylhydrazone: more information. [sdhlbiochem.chemblink.com]
- 6. CAS # 38303-23-0, 15-Oxa-13-Azabicyclo[10.3.0]Pentadeca-1(12),13-Diene: more information. [sdhlbiochem.chemblink.com]
- 7. CN102796124A - åβ-åå碱类ååç©ãå ¶å¶æ³åå ¶è¯ç©ç»åç©ä¸ç¨é - Google Patents [patents.google.com]
